N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Overview
Description
N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative of indole, which is a naturally occurring compound that has been found in many plants and animals. The purpose of
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that it has neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective effects. Furthermore, it has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea in lab experiments is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another advantage is its ability to induce apoptosis in cancer cells, which may provide a new approach to cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate. Furthermore, its potential side effects and toxicity need to be further studied.
Future Directions
There are many future directions for research on N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea. One direction is to further study its mechanism of action in cancer cells and in the brain. Another direction is to investigate its potential as a drug candidate for the treatment of other diseases such as inflammation, autoimmune diseases, and infectious diseases. Furthermore, its pharmacokinetics and toxicity need to be further studied to determine its safety and efficacy in humans.
Scientific Research Applications
N-cyclopentyl-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has been studied for its potential applications in various fields such as cancer research, neuropharmacology, and drug discovery. It has been found to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, it has been studied as a potential drug candidate for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-21-14-6-7-16-15(10-14)12(11-19-16)8-9-18-17(22)20-13-4-2-3-5-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSROELXRQYEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325475 | |
Record name | 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
CAS RN |
831185-02-5 | |
Record name | 1-cyclopentyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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